CPPHA exerts its effect by binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site [, , , ]. This binding enhances the receptor's response to glutamate, leading to amplified downstream signaling [, , , ].
CPPHA's mechanism differs from other mGluR5 PAMs like VU-29 (4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), which bind to the MPEP site []. This distinct binding site contributes to CPPHA's unique pharmacological profile [, , , ].
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: